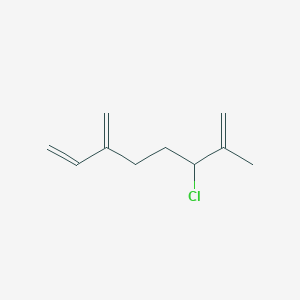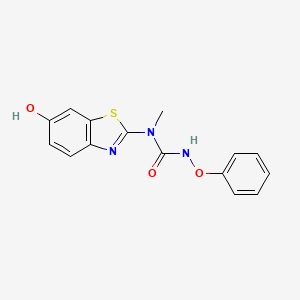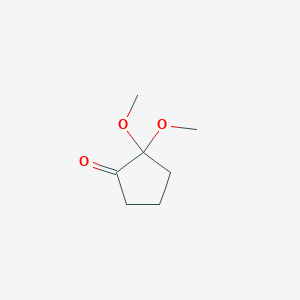
Benzene, 1-nitro-2-(phenylseleno)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-nitro-2-(phenylseleno)-: is an organic compound with the molecular formula C12H9NO2Se It is a derivative of benzene, featuring a nitro group (-NO2) and a phenylseleno group (-SeC6H5) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-nitro-2-(phenylseleno)- typically involves the nitration of a phenylseleno-substituted benzene derivative. The reaction conditions often include the use of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents. The process can be summarized as follows:
Nitration Reaction: The phenylseleno-substituted benzene is treated with a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group into the benzene ring.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for Benzene, 1-nitro-2-(phenylseleno)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: Benzene, 1-nitro-2-(phenylseleno)- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group and phenylseleno group can influence the reactivity of the benzene ring, making it susceptible to further electrophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation: The phenylseleno group can be oxidized to form selenoxide derivatives using oxidizing agents like hydrogen peroxide (H2O2).
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Oxidation: Hydrogen peroxide (H2O2) or other peroxides.
Major Products Formed:
Reduction: Benzene, 1-amino-2-(phenylseleno)-.
Oxidation: Benzene, 1-nitro-2-(phenylseleno oxide)-.
Scientific Research Applications
Benzene, 1-nitro-2-(phenylseleno)- has several applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules and can be used in studying reaction mechanisms and kinetics.
Medicine: Research into selenium-containing compounds has shown potential for therapeutic applications, including anticancer and antioxidant properties.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of Benzene, 1-nitro-2-(phenylseleno)- involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, while the phenylseleno group can undergo oxidation and reduction processes. These interactions can influence the compound’s reactivity and stability, making it a valuable tool in studying chemical and biological processes.
Comparison with Similar Compounds
Benzene, 1-nitro-2-(phenylthio)-: Similar structure but with a sulfur atom instead of selenium.
Benzene, 1-nitro-2-(phenylsulfonyl)-: Contains a sulfonyl group (-SO2C6H5) instead of a phenylseleno group.
Benzene, 1-nitro-2-(phenylamino)-: Features an amino group (-NH2) instead of a phenylseleno group.
Uniqueness: Benzene, 1-nitro-2-(phenylseleno)- is unique due to the presence of the selenium atom, which imparts distinct chemical properties compared to its sulfur and nitrogen analogs. Selenium-containing compounds often exhibit different reactivity and biological activity, making them valuable in various research applications.
Properties
CAS No. |
65848-40-0 |
|---|---|
Molecular Formula |
C12H9NO2Se |
Molecular Weight |
278.18 g/mol |
IUPAC Name |
1-nitro-2-phenylselanylbenzene |
InChI |
InChI=1S/C12H9NO2Se/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H |
InChI Key |
QUDSCNGXDHBUFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Se]C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


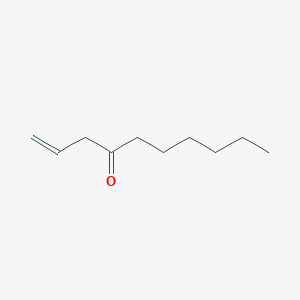
![N,N-Dimethyl-2-(tricyclo[2.2.1.0~2,6~]heptan-1-yl)ethan-1-amine](/img/structure/B14469318.png)
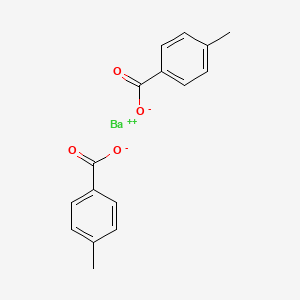

![N-[1-[(6E)-6-hydroxyimino-3-phenylpyridazin-1-yl]propan-2-ylidene]hydroxylamine](/img/structure/B14469332.png)
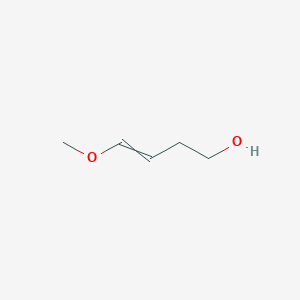

![4-[(2-Cyanoethyl)(phenyl)phosphoryl]benzonitrile](/img/structure/B14469360.png)

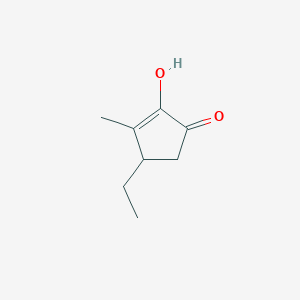
![[1,1'-Biphenyl]-4-ol, 4'-(dodecyloxy)-](/img/structure/B14469369.png)
